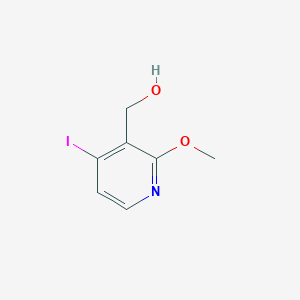
(4-Iodo-2-methoxypyridin-3-yl)-methanol
Vue d'ensemble
Description
(4-Iodo-2-methoxypyridin-3-yl)-methanol is an organic compound with the molecular formula C7H8INO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methoxypyridin-3-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine derivative followed by the introduction of a methanol group. One common method involves the following steps:
Iodination: The starting material, 2-methoxy-pyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring.
Methanol Introduction: The iodinated intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the methanol group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Using large quantities of iodine and oxidizing agents to iodinate 2-methoxy-pyridine.
Methanol Group Introduction: Employing continuous flow reactors for the reaction with formaldehyde and reducing agents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Iodo-2-methoxypyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-Iodo-2-methoxy-pyridin-3-yl)carboxylic acid.
Reduction: (2-Methoxy-pyridin-3-yl)methanol.
Substitution: (4-Amino-2-methoxy-pyridin-3-yl)methanol or (4-Thio-2-methoxy-pyridin-3-yl)methanol.
Applications De Recherche Scientifique
(4-Iodo-2-methoxypyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-Iodo-2-methoxypyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the methoxy and methanol groups can influence its solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-2-methoxy-pyridin-3-yl)methanol
- (4-Bromo-2-methoxy-pyridin-3-yl)methanol
- (4-Fluoro-2-methoxy-pyridin-3-yl)methanol
Uniqueness
(4-Iodo-2-methoxypyridin-3-yl)-methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
Propriétés
Formule moléculaire |
C7H8INO2 |
|---|---|
Poids moléculaire |
265.05 g/mol |
Nom IUPAC |
(4-iodo-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
Clé InChI |
GVWGPWWPDNCITP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1CO)I |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
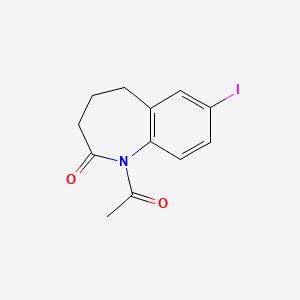
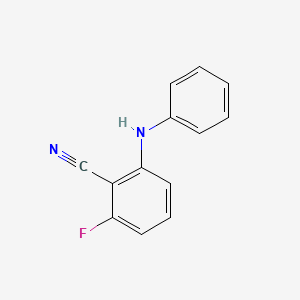

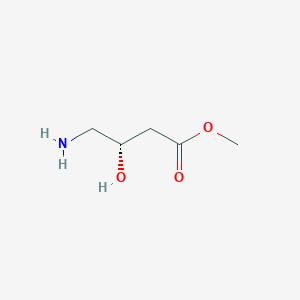
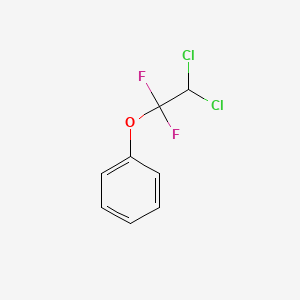
![4'-Methoxy-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8611512.png)
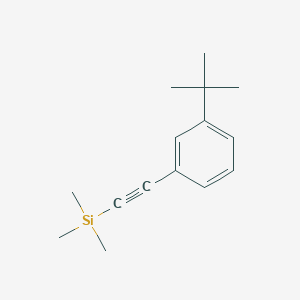
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-methoxybenzonitrile](/img/structure/B8611525.png)
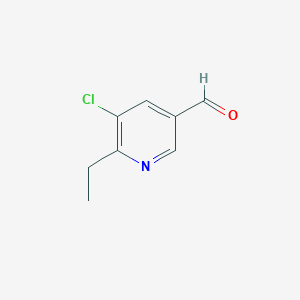
![3,4-dichloro-N-[4-(dimethylamino)benzyl]aniline](/img/structure/B8611546.png)
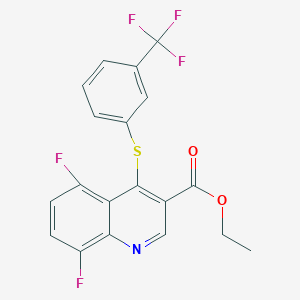
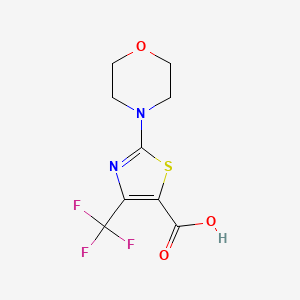
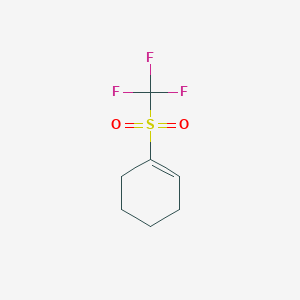
![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)
